molecular formula C17H28O2 B8551324 11-Phenoxy-1-undecanol CAS No. 19097-15-5

11-Phenoxy-1-undecanol

Cat. No.: B8551324
CAS No.: 19097-15-5
M. Wt: 264.4 g/mol
InChI Key: PVPXWOAAXYWGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Phenoxy-1-undecanol is a primary alcohol derivative with a phenoxy (-O-C₆H₅) group substituted at the 11th carbon of an undecane chain. Its molecular structure combines a long hydrophobic alkyl chain with an aromatic ether moiety, making it a versatile compound for applications in surfactants, organic synthesis, and material science.

Properties

CAS No.

19097-15-5

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

11-phenoxyundecan-1-ol

InChI

InChI=1S/C17H28O2/c18-15-11-6-4-2-1-3-5-7-12-16-19-17-13-9-8-10-14-17/h8-10,13-14,18H,1-7,11-12,15-16H2

InChI Key

PVPXWOAAXYWGNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Hydrophobicity and Solubility

  • 11-Mercapto-1-undecanol: Thiol group slightly increases polarity but overall remains hydrophobic. Forms SAMs on gold surfaces .
  • This compound: Phenoxy group significantly enhances hydrophobicity and reduces water solubility compared to 1-undecanol.

Reactivity

  • 11-Bromo-1-undecanol: Bromine enables substitution reactions (e.g., SN2 mechanisms) for synthesizing ethers or amines .
  • 1-Aminoundecane: Amine group participates in acid-base reactions and polymer crosslinking .
  • This compound: Phenoxy ether is less reactive than hydroxyl or thiol groups but can undergo electrophilic aromatic substitution.

Thermal Stability

  • 1-Undecanol: Boiling point 146°C (30 mmHg) .
  • 11-Mercapto-1-undecanol: Higher molecular weight (204.37) suggests higher boiling point than 1-undecanol.
  • This compound: Aromaticity likely increases thermal stability compared to aliphatic analogs.

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